molecular formula C9H16O2 B1582040 Ethyl 5-methylhex-5-enoate CAS No. 39495-82-4

Ethyl 5-methylhex-5-enoate

Cat. No. B1582040
CAS RN: 39495-82-4
M. Wt: 156.22 g/mol
InChI Key: YAGNKYLIKNJGBM-UHFFFAOYSA-N
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Description

Ethyl 5-methylhex-5-enoate is a chemical compound with the CAS Number: 39495-82-4 . It has a molecular weight of 156.22 and its IUPAC name is ethyl 5-methyl-5-hexenoate . It is used in the preparation of Isoxazoline compounds and in the activation of primary and secondary Benzylic and tertiary alkyl (sp3)C-F bonds inside a self-assembled molecular container .


Molecular Structure Analysis

The InChI code for Ethyl 5-methylhex-5-enoate is 1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h2,4-7H2,1,3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 5-methylhex-5-enoate is a liquid at room temperature . The compound has a high GI absorption and is BBB permeant . It is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Scientific Research Applications

Synthesis of Tetrahydropyrans

Ethyl 5-methylhex-5-enoate is utilized in the synthesis of 2,3,5,6-tetrasubstituted tetrahydropyrans, a process promoted by boron trifluoride etherate under mild conditions. This method offers good yields, showcasing the compound's role in efficient organic synthesis (Saha, Bhunia, & Saikia, 2012).

Iodocyclisation Studies

In iodocyclisation studies, ethyl 5-methylhex-5-enoate and its analogs have been used to generate novel tetrahydrofurans and tetrahydropyrans. This demonstrates the compound's utility in the formation of cyclic ethers, which are important in various chemical syntheses (Macritchie, Peakman, Silcock, & Willis, 1998).

Synthesis of Substituted Dihydropyrans

The compound is also key in synthesizing substituted dihydropyrans with excellent diastereoselectivity and good yields. This is achieved through an oxonium-ene cyclization reaction catalyzed by trimethylsilyl trifluoromethanesulfonate (TMSOTf) (Saha, Ghosh, Sultana, & Saikia, 2012).

Isolation from Raphanus sativus Seeds

Ethyl 5-methylhex-5-enoate, in the form of ethyl-(E)-5-(methylsulfinyl) pent-4-enoate, has been isolated from the seeds of Raphanus sativus. This discovery extends the compound's relevance to natural product chemistry and phytochemistry (Yu, Zhang, Li, Zhu, Mak, Pichika, & Zhou, 2020).

Spectral and Molecular Docking Analyses

Ethyl 5-methylhex-5-enoate derivatives have been subjected to spectral, DFT/B3LYP, and molecular docking analyses. Such studies are crucial for understanding the compound's molecular properties and potential applications in fields like pharmaceuticals (Sert, Lahmidi, El Hafi, Gökce, Essassi, Ejjoumamany, & Mague, 2020).

Chemoenzymatic Synthesis of Kavalactones

The compound has been used in the lipase-mediated kinetic resolution of related esters, contributing to the chemoenzymatic synthesis of kavalactones. This showcases its applicability in producing biologically active molecules (Kamal, Krishnaji, & Khanna, 2006).

Dipeptidyl Enoates as Rhodesain Inhibitors

Research has explored dipeptidyl enoates, derived from ethyl 5-methylhex-5-enoate, as potent and selective inhibitors of rhodesain, suggesting potential applications in medicinal chemistry (Royo, Rodríguez, Schirmeister, Kesselring, Kaiser, & González, 2015).

Safety And Hazards

Ethyl 5-methylhex-5-enoate is classified as an irritant . It has hazard statements H227, H315, H319, H335 , indicating that it is combustible, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P305, P338, P351 , suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

While specific future directions for Ethyl 5-methylhex-5-enoate are not mentioned in the retrieved data, its use in the preparation of Isoxazoline compounds suggests potential applications in organic synthesis and pharmaceutical research.

properties

IUPAC Name

ethyl 5-methylhex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h2,4-7H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGNKYLIKNJGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339645
Record name Ethyl 5-methyl-5-hexenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methylhex-5-enoate

CAS RN

39495-82-4
Record name Ethyl 5-methyl-5-hexenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-methylhex-5-enoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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